molecular formula C21H21N3O4S B2917027 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392255-61-7

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2917027
CAS No.: 392255-61-7
M. Wt: 411.48
InChI Key: UMJMDQNSWYZVRV-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a high-purity synthetic compound intended for research and development purposes. This small molecule features a complex structure combining benzamide, thienopyrazole, and methoxyphenyl motifs, suggesting potential for diverse biological activity and making it a candidate for investigation in various biochemical pathways. As a research chemical, it is designed for use in laboratory studies only, including potential applications in hit-to-lead optimization, enzyme inhibition assays, and receptor binding studies. Researchers can utilize this compound to explore its physicochemical properties and specific mechanisms of action in controlled in vitro settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for detailed specifications on identity and purity. All necessary safety data and handling instructions are provided in the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-15-7-5-14(6-8-15)24-20(16-11-29-12-17(16)23-24)22-21(25)13-4-9-18(27-2)19(10-13)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJMDQNSWYZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,4-c]pyrazole core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling with Benzamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Structural and Functional Insights

Analogues with methoxy groups (e.g., compound in ) have shown activity in circadian rhythm modulation, suggesting a possible shared mechanism . Halogenation: Bromine or fluorine substitution (e.g., ) introduces electronegative centers, which may improve binding specificity. For instance, 3,4-difluoro substitution in correlates with CRY2 selectivity. Sulfonamide/Sulfone Groups: The diethylsulfamoyl group in and sulfone in increase hydrophilicity, which could enhance aqueous solubility compared to the target compound’s methoxy-dominated structure.

Synthetic Pathways: Many analogues (e.g., ) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, similar to methods described for thieno[2,3-d]pyrimidines in . The target compound likely follows analogous routes, utilizing benzamide coupling to the thienopyrazole core.

Antimicrobial activity observed in thieno[2,3-d]pyrimidines () hints at broader therapeutic relevance for this scaffold.

Biological Activity

3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. Its structural features suggest potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H22N2O4S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. Specifically, compounds similar to 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide have demonstrated significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial for tumor growth and survival .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes. For instance, studies have shown that pyrazole derivatives can effectively reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in vitro . This suggests a potential therapeutic role in managing inflammatory diseases.

Antimicrobial Activity

Compounds within this chemical class also exhibit antimicrobial properties. Research indicates that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. This activity has been attributed to their ability to interact with membrane components and inhibit critical bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide. Modifications in the functional groups attached to the pyrazole ring can significantly enhance its potency against specific targets. For example:

  • Methoxy groups : These groups are known to increase lipophilicity and improve cellular uptake.
  • Thieno[3,4-c]pyrazole moiety : This core structure has been associated with a broad range of biological activities due to its ability to interact with various biological targets .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds with similar structures to 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibited IC50 values in the low micromolar range .
  • Inflammation Models : In an experimental model of inflammation induced by lipopolysaccharides (LPS), derivatives were shown to significantly reduce inflammatory markers compared to controls. The compound's ability to modulate the NF-kB pathway was highlighted as a key mechanism .

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